molecular formula C19H22N2O5S B300671 5-(4-Isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(4-Isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300671
M. Wt: 390.5 g/mol
InChI Key: YQTVNNZYNAQWSH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as IMOD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, immunomodulatory, and anti-cancer properties.

Mechanism of Action

IMOD exerts its anti-inflammatory and immunomodulatory effects through various mechanisms. The compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the production of pro-inflammatory cytokines. IMOD also inhibits the activation of MAPK pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, IMOD has been found to modulate the activity of T cells, B cells, and macrophages, which play a critical role in the immune response.
Biochemical and Physiological Effects:
IMOD has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. IMOD has also been shown to enhance the activity of natural killer cells, which play a critical role in the immune response against cancer cells. Additionally, IMOD has been found to enhance the antioxidant defense system, which protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

IMOD has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily monitored through various analytical techniques. Additionally, IMOD has been found to be stable under various storage conditions. However, IMOD has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in in vitro experiments. Additionally, the compound has a short half-life, which can limit its use in in vivo experiments.

Future Directions

IMOD has significant potential for various therapeutic applications. Future research should focus on the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, more studies are needed to elucidate the mechanism of action of IMOD and to identify its molecular targets. Future research should also focus on the development of more efficient delivery systems for IMOD to improve its bioavailability and efficacy.

Synthesis Methods

IMOD is synthesized through the reaction between 4-isopropoxybenzaldehyde and 2-morpholinoethylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide and cyclized to form the thiazolidine-2,4-dione ring. The final product is obtained after purification through recrystallization.

Scientific Research Applications

IMOD has been extensively studied for its potential therapeutic applications. The compound has been shown to possess significant anti-inflammatory and immunomodulatory properties. IMOD has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. The compound has also been shown to enhance the production of anti-inflammatory cytokines such as IL-10. These properties make IMOD a potential therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

properties

Product Name

5-(4-Isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H22N2O5S/c1-13(2)26-15-5-3-14(4-6-15)11-16-18(23)21(19(24)27-16)12-17(22)20-7-9-25-10-8-20/h3-6,11,13H,7-10,12H2,1-2H3/b16-11-

InChI Key

YQTVNNZYNAQWSH-WJDWOHSUSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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